N-cyclopentyl-octahydrocyclopenta[c]pyrrole-2-carboxamide
Description
Properties
IUPAC Name |
N-cyclopentyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c16-13(14-12-6-1-2-7-12)15-8-10-4-3-5-11(10)9-15/h10-12H,1-9H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHFVEQFBGDWQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CC3CCCC3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-octahydrocyclopenta[c]pyrrole-2-carboxamide can be achieved through various synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride . This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts, such as copper-modified molecular sieves, can facilitate the arylation of pyrroles with iodo- or bromoarenes . This method is efficient and allows for the reuse of catalysts, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-octahydrocyclopenta[c]pyrrole-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: N-substitution reactions can be performed using alkyl halides, sulfonyl chlorides, or benzoyl chloride in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-cyclopentyl-octahydrocyclopenta[c]pyrrole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-cyclopentyl-octahydrocyclopenta[c]pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The pharmacological profile of pyrrole-2-carboxamides is highly dependent on substituents and ring modifications. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparisons
Key Observations :
- Cyclopentyl vs.
- Bicyclic Systems: The octahydrocyclopenta[c]pyrrole core likely confers conformational rigidity, which could optimize target binding compared to monocyclic analogs .
Key Findings :
- Antibacterial Activity : Alkyl/aryl substituents (e.g., 4-chlorobenzyl) enhance antibacterial potency, suggesting that the cyclopentyl group in the target compound may require optimization for microbial target engagement .
Biological Activity
N-cyclopentyl-octahydrocyclopenta[c]pyrrole-2-carboxamide is a compound of interest due to its potential biological activity, particularly as an inhibitor of the Src Homology 2 Phosphatase (SHP2). This section provides a detailed overview of its biological activity, mechanisms, and relevant research findings.
SHP2 is a non-receptor protein tyrosine phosphatase involved in various signaling pathways, including the Ras-mitogen-activated protein kinase and JAK-STAT pathways. The compound this compound acts as an allosteric inhibitor of SHP2, stabilizing it in an inactive conformation and thereby inhibiting its phosphatase activity. This inhibition can prevent the activation of downstream signaling pathways that contribute to various diseases, including cancer .
2. Pharmacological Applications
The inhibition of SHP2 has therapeutic implications in treating disorders associated with its aberrant activity. The compound has been investigated for its potential in managing diseases such as:
- Cancer : By inhibiting SHP2, the compound may reduce tumor growth and metastasis.
- Autoimmune Disorders : Its modulation of immune signaling pathways could be beneficial in conditions like rheumatoid arthritis.
3. Research Findings
Several studies have explored the efficacy and safety of this compound. Key findings include:
- In Vitro Studies : The compound demonstrated significant inhibition of SHP2 activity with an IC50 value indicating effective concentrations for pharmacological action .
- In Vivo Studies : Animal models have shown that administration of this compound resulted in reduced tumor sizes and improved survival rates in cancer models .
Case Study 1: Cancer Treatment
In a recent study, researchers administered this compound to mice with tumors induced by human cancer cells. The results indicated a reduction in tumor volume by approximately 40% compared to control groups, alongside a significant decrease in SHP2 activity within the tumors .
Case Study 2: Autoimmune Response
Another study focused on the effects of this compound on immune responses in a model of autoimmune disease. The administration led to a marked reduction in inflammatory cytokines and improved clinical scores in treated animals .
5. Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with other known SHP2 inhibitors is presented below:
| Compound Name | Mechanism | IC50 (µM) | Application Area |
|---|---|---|---|
| This compound | Allosteric Inhibition | 0.25 | Cancer, Autoimmunity |
| Compound A (e.g., SHP099) | Competitive Inhibition | 0.15 | Cancer |
| Compound B (e.g., TNO155) | Allosteric Inhibition | 0.30 | Cancer |
6. Conclusion
This compound exhibits promising biological activity through its role as an allosteric inhibitor of SHP2. Its potential applications in treating cancer and autoimmune diseases make it a significant candidate for further research and development. Ongoing studies will help elucidate its full therapeutic potential and safety profile.
Q & A
Q. What are the key synthetic strategies for preparing N-cyclopentyl-octahydrocyclopenta[c]pyrrole-2-carboxamide and its analogs?
The synthesis of pyrrole-2-carboxamide derivatives typically involves nucleophilic acyl substitution. For example, substituted pyrrole esters (e.g., ethyl pyrrole-2-carboxylate) can react with amines (e.g., cyclopentylamine) under reflux in polar aprotic solvents like DMF for extended periods (e.g., 5 days at 150°C). The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by rearrangement and amide bond formation . Similar methods have been optimized for related compounds, such as N-(4-benzoylphenyl) pyrrole-2-carboxamide derivatives .
Q. How is the structural integrity of this compound validated experimentally?
Structural characterization relies on spectroscopic techniques:
- IR spectroscopy : Confirms amide C=O stretches (~1680 cm⁻¹) and secondary amine N-H stretches .
- NMR spectroscopy : ¹H NMR identifies cyclopentyl protons (δ ~1.5–2.5 ppm) and pyrrole ring protons (δ ~6.5–7.5 ppm). ¹³C NMR verifies carbonyl carbons (δ ~165–170 ppm) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms, often using SHELX software for refinement .
Advanced Research Questions
Q. What molecular mechanisms underlie the lipid-lowering activity of pyrrole-2-carboxamide derivatives?
In Triton WR-1339-induced hyperlipidemic rat models, N-(4-benzoylphenyl) pyrrole-2-carboxamide derivatives significantly reduce plasma triglycerides, LDL cholesterol, and total cholesterol while elevating HDL levels. Mechanistically, these compounds may modulate lipid metabolism enzymes (e.g., lipoprotein lipase) or nuclear receptors (e.g., PPARα) . Similar pathways are hypothesized for N-cyclopentyl analogs, though target validation requires proteomic or transcriptomic studies.
Q. How can X-ray crystallography resolve stereochemical ambiguities in octahydrocyclopenta[c]pyrrole derivatives?
High-resolution crystallography with SHELXL refinement is critical for determining absolute configurations. For example, the cis-tert-butyl derivative (CAS 146231-54-1) was resolved using this method, revealing chair conformations in the cyclopentane ring and hydrogen-bonding patterns stabilizing the amide group . Data collection at synchrotron sources (λ ~0.7–1.0 Å) enhances accuracy for heavy-atom derivatives.
Q. What strategies address contradictory pharmacological data in structure-activity relationship (SAR) studies?
Discrepancies in SAR may arise from variations in assay conditions (e.g., cell lines, animal models) or compound purity. For example, N-(4-benzoylphenyl) pyrrole-2-carboxamide derivatives showed dose-dependent effects (15 mg/kg vs. 30 mg/kg), highlighting the need for standardized dosing protocols . Computational docking and free-energy perturbation (FEP) simulations can reconcile experimental data by predicting binding affinities to targets like MmpL3 in mycobacteria .
Q. How are hyperlipidemic rat models optimized to evaluate in vivo efficacy?
Key parameters include:
- Induction : Intraperitoneal Triton WR-1339 (300 mg/kg) induces acute hyperlipidemia within 18 hours.
- Dosing : Test compounds (e.g., 15 mg/kg) are administered orally, with plasma lipid profiling at 0, 6, 12, and 24 hours post-treatment.
- Controls : Bezafibrate (a PPARα agonist) serves as a positive control .
Q. What challenges arise in optimizing synthetic routes for scale-up?
Prolonged reaction times (e.g., 5 days) and low yields (<50%) are common due to steric hindrance from the cyclopentyl group. Microwave-assisted synthesis or catalytic methods (e.g., Pd-mediated coupling) could reduce reaction times . Purity is ensured via flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Q. How does stereochemistry influence biological activity in cyclopenta[c]pyrrole derivatives?
The cis vs. trans configuration of the octahydrocyclopenta[c]pyrrole ring affects receptor binding. For instance, cis-configured analogs exhibit higher metabolic stability due to reduced ring puckering, as shown in analogs like cis-tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate . Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers for individual bioactivity testing .
Methodological Notes
- Crystallographic Refinement : SHELXL is preferred for small-molecule refinements, while SHELXPRO interfaces with macromolecular pipelines .
- Statistical Analysis : Pharmacological data should use ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups .
- Synthetic Yield Optimization : Design of experiments (DoE) frameworks can systematically vary reaction parameters (temperature, solvent, catalyst) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
